Ethyl (2,6-dimethylphenyl)(difluoro)acetate
Description
Properties
Molecular Formula |
C12H14F2O2 |
|---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
ethyl 2-(2,6-dimethylphenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C12H14F2O2/c1-4-16-11(15)12(13,14)10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 |
InChI Key |
RBUIGTMVBOVRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=C1C)C)(F)F |
Origin of Product |
United States |
Preparation Methods
Example Procedure:
Starting Material : Ethyl (2,6-dimethylphenyl)chloroacetate
Reagent : DAST (1.5 equiv)
Conditions : Anhydrous tetrahydrofuran (THF), 40°C, 2 hours.
Mechanism : DAST facilitates chlorine-to-fluorine substitution via a two-step process:
Yield : 72–88% (dependent on steric hindrance from methyl groups).
| Parameter | Details |
|---|---|
| Substrate | Ethyl (2,6-dimethylphenyl)chloroacetate |
| Fluorinating Agent | DAST or Deoxo-Fluor |
| Solvent | THF or Dichloromethane |
| Temperature | 40–60°C |
| Key Byproduct | Traces of ethers (≤3%) |
Radical Difluoroalkylation
Photoinduced methods enable direct difluoroalkylation of aromatic substrates. Ethyl bromodifluoroacetate serves as a radical precursor under visible-light catalysis.
Example Procedure:
Substrate : 2,6-Dimethylphenylboronic Acid
Reagent : Ethyl bromodifluoroacetate (1.3 equiv)
Catalyst : Eosin Y (1 mol%)
Conditions : Dimethyl sulfoxide (DMSO), K$$2$$CO$$3$$, 427 nm LED irradiation.
Mechanism :
- Photocatalyst generates a difluoroalkyl radical.
- Radical couples with the arylboronic acid, followed by rearomatization.
| Parameter | Details |
|---|---|
| Radical Source | Ethyl bromodifluoroacetate |
| Light Source | 427 nm LED |
| Base | K$$2$$CO$$3$$ or Na$$2$$CO$$3$$ |
| Solvent | DMSO or DMF |
| Reaction Time | 16–24 hours |
Esterification of Difluoroacetic Acid Derivatives
This two-step method involves synthesizing 2,6-dimethylphenyl(difluoro)acetic acid followed by esterification.
Step 1: Acid Synthesis
Substrate : 2,6-Dimethylphenylchloroacetic Acid
Fluorination : AgF$$2$$ or Cl$$2$$/KF in 1,1,2-trichlorotrifluoroethane.
Yield : 82% (Cl$$_2$$/KF method).
Step 2: Esterification
Reagent : Ethanol, H$$2$$SO$$4$$ (catalytic)
Conditions : Reflux, 4–6 hours.
Yield : 90–95%.
| Step | Conditions |
|---|---|
| Fluorination | AgF$$2$$/Cl$$2$$, hydrophobic solvent |
| Esterification | Ethanol, H$$2$$SO$$4$$, reflux |
Copper-Mediated Cross-Coupling
Aryl halides couple with ethyl bromodifluoroacetate using copper powder in dimethyl sulfoxide (DMSO).
Example Procedure:
Substrate : 2,6-Dimethylphenyliodide
Reagent : Ethyl bromodifluoroacetate (1.0 equiv)
Catalyst : Cu powder (2.0 equiv)
Conditions : DMSO, 80°C, 20 hours.
Yield : 46–58%.
| Parameter | Details |
|---|---|
| Coupling Partner | Aryl iodide or bromide |
| Solvent | DMSO |
| Temperature | 80°C |
| Key Limitation | Moderate yields due to steric bulk |
Comparison of Methods
| Method | Yield | Advantages | Challenges |
|---|---|---|---|
| Halogen Exchange | 72–88% | High selectivity, scalable | DAST toxicity, byproduct formation |
| Radical Difluoroalkylation | 80–89% | Mild conditions, no metal catalysts | Requires specialized equipment |
| Esterification | 90–95% | High purity, simple setup | Requires pre-synthesized acid |
| Copper-Mediated Coupling | 46–58% | Broad substrate scope | Low yield with bulky substrates |
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,6-dimethylphenyl)(difluoro)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl (2,6-dimethylphenyl)(difluoro)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2,6-dimethylphenyl)(difluoro)acetate involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Effects
Ethyl 2-(2,6-dimethylphenyl)acetate
- Structure : Lacks fluorine substituents on the acetate backbone.
- Key Differences : The absence of fluorine reduces electronegativity and polarizability compared to the target compound. This likely decreases dipole-dipole interactions and alters solubility in polar solvents .
- Synthesis: Similar synthetic routes may involve esterification of 2,6-dimethylphenylacetic acid with ethanol.
2,6-Difluoro Phenoxy Acetic Acid
- Structure: Contains a 2,6-difluorophenoxy group linked to acetic acid.
- Key Differences: The oxygen bridge introduces hydrogen-bonding capacity (O–H···O interactions), which is absent in the target compound.
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate
- Structure : Features methoxy and fluorine substituents on the aromatic ring.
- Fluorine at the 4-position alters electronic effects compared to the 2,6-dimethylphenyl group in the target compound .
Physicochemical Properties
A hypothetical comparison of properties based on analogs is presented below:
Research Findings and Implications
- Crystallography: Analogs like 2,6-difluoro phenoxy acetic acid exhibit strong intermolecular interactions (e.g., O–H···O), while the target compound’s ester group would favor weaker van der Waals interactions, affecting solid-state packing .
Biological Activity
Ethyl (2,6-dimethylphenyl)(difluoro)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a difluorinated acetate moiety attached to a 2,6-dimethylphenyl group. The presence of the difluoro group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The difluoro groups are believed to enhance binding affinity to enzymes and proteins involved in various metabolic pathways. The sulfonyl group present in related compounds has been shown to inhibit enzyme activity, suggesting a similar mechanism may apply here.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
- Case Study : A study assessed the compound's activity against various bacterial strains, demonstrating effectiveness comparable to established antibiotics .
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. The compound has been shown to induce apoptosis in cancer cells through various pathways.
- Case Study : In vitro experiments on MCF-7 breast cancer cells revealed that the compound significantly reduced cell viability with an IC50 value indicating potent activity. The structure–activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance cytotoxic effects .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Various bacteria | 10-20 | Disruption of cell membrane |
| Anticancer | MCF-7 cells | 5-15 | Induction of apoptosis via mitochondrial pathways |
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Modifications | Observed Activity |
|---|---|---|
| This compound | Base structure | High antimicrobial and anticancer activity |
| Ethyl (2-methylphenyl)(difluoro)acetate | Methyl substitution at position 2 | Reduced activity |
| Ethyl (2,4-dimethylphenyl)(difluoro)acetate | Additional methyl substitution | Enhanced cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
